molecular formula C23H25N3O B5344277 1-[3-(1H-imidazol-2-yl)benzoyl]-3-(2-phenylethyl)piperidine

1-[3-(1H-imidazol-2-yl)benzoyl]-3-(2-phenylethyl)piperidine

Cat. No. B5344277
M. Wt: 359.5 g/mol
InChI Key: TZKYSKNPOBSRJF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[3-(1H-imidazol-2-yl)benzoyl]-3-(2-phenylethyl)piperidine, commonly known as ABT-594, is a synthetic compound that has been extensively studied for its potential use as an analgesic agent. This compound is a member of the piperidine class of compounds and has been found to exhibit potent analgesic effects in various animal models of pain.

Mechanism of Action

The mechanism of action of ABT-594 involves its binding to neuronal nicotinic acetylcholine receptors (nAChRs). ABT-594 has a high affinity for the α3β4 and α4β2 subtypes of nAChRs, which are expressed in the central and peripheral nervous systems. Activation of these receptors leads to the release of various neurotransmitters, including dopamine, serotonin, and norepinephrine, which are involved in the regulation of pain perception.
Biochemical and Physiological Effects:
ABT-594 has been found to produce a range of biochemical and physiological effects in animal models. These include the release of various neurotransmitters, such as dopamine, serotonin, and norepinephrine, which are involved in the regulation of pain perception. ABT-594 has also been found to produce antinociceptive effects through the modulation of the descending pain pathway, which is involved in the regulation of pain perception.

Advantages and Limitations for Lab Experiments

One of the main advantages of ABT-594 is its potent analgesic effects in various animal models of pain. This makes it a promising candidate for the treatment of chronic pain. However, one of the limitations of ABT-594 is its potential for abuse, as it has been found to produce rewarding effects in animal models.

Future Directions

There are several future directions for the study of ABT-594. One area of research is the development of more selective nAChR ligands, which could lead to the development of more effective analgesic agents with fewer side effects. Another area of research is the investigation of the potential use of ABT-594 in the treatment of other disorders, such as depression and anxiety. Finally, the development of novel formulations of ABT-594, such as sustained-release formulations, could lead to improved efficacy and safety profiles.

Synthesis Methods

The synthesis of ABT-594 involves the condensation of 2-phenylethylamine with 3-(1H-imidazol-2-yl)benzoyl chloride, followed by reduction with sodium borohydride to yield the final product. This method has been optimized to yield high purity and yield of ABT-594.

Scientific Research Applications

ABT-594 has been extensively studied for its potential use as an analgesic agent. It has been found to exhibit potent analgesic effects in various animal models of pain, including thermal, mechanical, and chemical pain. ABT-594 has also been found to be effective in neuropathic pain models, making it a promising candidate for the treatment of chronic pain.

properties

IUPAC Name

[3-(1H-imidazol-2-yl)phenyl]-[3-(2-phenylethyl)piperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25N3O/c27-23(21-10-4-9-20(16-21)22-24-13-14-25-22)26-15-5-8-19(17-26)12-11-18-6-2-1-3-7-18/h1-4,6-7,9-10,13-14,16,19H,5,8,11-12,15,17H2,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZKYSKNPOBSRJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)C2=CC=CC(=C2)C3=NC=CN3)CCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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